molecular formula C14H18N2O3S B2942717 3,4-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide CAS No. 1421490-26-7

3,4-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide

Cat. No. B2942717
CAS RN: 1421490-26-7
M. Wt: 294.37
InChI Key: MNXRVSVQPXDJMA-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .


Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as various therapeutic agents .


Physical And Chemical Properties Analysis

Isoxazole derivatives can exhibit a wide range of physical and chemical properties depending on their specific structure. For example, some isoxazole derivatives can act as strong electron donor molecules and can be used for n-type doping .

Scientific Research Applications

Photodynamic Therapy Applications

  • A study by Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing promising properties for photodynamic therapy, particularly in cancer treatment. These compounds exhibited high singlet oxygen quantum yield, making them suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

  • Alyar et al. (2019) synthesized Schiff bases from benzenesulfonamide derivatives, displaying enzyme inhibition activities. These compounds could act as inhibitors for cholesterol esterase, tyrosinase, and α-amylase, showing potential in treating related metabolic disorders (Alyar et al., 2019).

Photochemical Properties and Applications

  • Research by Ortyl et al. (2002) involved methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene. These materials showed potential for applications requiring light-induced trans-cis isomerization, such as in smart materials and optical storage devices (Ortyl, Janik, & Kucharski, 2002).

Antimicrobial and Antifungal Activities

  • González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes, demonstrating the effect of the sulfonamide derivative on DNA binding, cleavage, and biological activity, including genotoxicity and anticancer activity. This indicates potential applications in developing new antimicrobial and anticancer agents (González-Álvarez et al., 2013).

UV Protection and Textile Applications

  • Mohamed et al. (2020) designed and synthesized thiazole azo dyes containing sulfonamide moieties, which were applied to cotton fabrics. The treated fabrics exhibited enhanced dyeability, UV protection, and antibacterial properties, indicating the utility of sulfonamide derivatives in textile applications (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Future Directions

Given the wide spectrum of biological activities and therapeutic potential of isoxazole derivatives, there is significant interest in developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

3,4-dimethyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-10-4-5-14(8-11(10)2)20(17,18)15-7-6-13-9-12(3)16-19-13/h4-5,8-9,15H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXRVSVQPXDJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC(=NO2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide

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